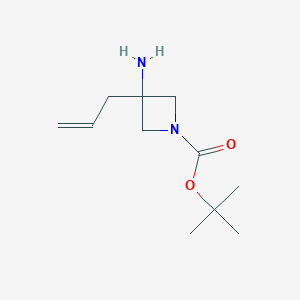

Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, N-tert-butanesulfinyl imines are mentioned as versatile intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of this compound . Additionally, the synthesis and applications of a chiral auxiliary related to tert-butyl groups are discussed, which might offer insights into the stereochemistry of such compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones to prepare N-tert-butanesulfinyl imines, which are then activated for the addition of various nucleophiles . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions. The synthesis of chiral auxiliaries and their application in dipeptide synthesis also provides a framework that could be relevant for synthesizing the tert-butyl azetidine derivative .

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the X-ray crystallographic analysis of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is discussed . This analysis reveals the presence of intramolecular hydrogen bonds, which are crucial for the stability of the molecular and crystal structure. Such structural insights could be extrapolated to the tert-butyl azetidine derivative, suggesting that hydrogen bonding might play a role in its stability as well.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound. However, the use of N-tert-butanesulfinyl imines in asymmetric catalysis and the synthesis of a wide range of amines indicates that these intermediates can undergo various chemical reactions, including nucleophilic addition and cleavage by acid treatment . The Michael additions of cuprates to related compounds also suggest that the tert-butyl azetidine derivative could participate in similar conjugate addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the characterization of related compounds using spectroscopic methods such as FTIR, 1H, and 13C NMR provides a basis for understanding how tert-butyl azetidine derivatives might be characterized . The thermal analysis and DFT studies of related compounds could also offer insights into the thermal stability and electronic properties of this compound .

Wissenschaftliche Forschungsanwendungen

Kinetic Resolution in Organic Synthesis

Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate is utilized in the kinetic resolution of racemic carboxylic acids. This process involves an enantioselective esterification reaction catalyzed by L-histidine-derived sulfonamide. This method is particularly effective for O-protected alpha-hydroxy carboxylic acids and N-protected alpha-amino acids, achieving high asymmetric induction (Ishihara et al., 2008).

Synthesis of Chiral Auxiliaries

This compound is also significant in the synthesis and application of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic). It acts as an auxiliary and a chiral building block in dipeptide synthesis, demonstrating versatility in organic chemistry (Studer et al., 1995).

Intermediary in Vitamin Synthesis

In another application, a derivative of this compound, R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin (Liang et al., 2016).

Role in Drug Synthesis

This compound plays a crucial role as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, demonstrating its importance in the pharmaceutical industry (Zhang et al., 2022).

Safety and Hazards

The safety information for Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate includes several hazard statements: H302, H315, H318, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5H,1,6-8,12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGUFNTZBMUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)

![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)

![(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3001741.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)